3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2/c1-7-9(8(2)14-13-7)12-15-10(3,4)11(5,6)16-12/h1-6H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUDAJTUCJEBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584510 | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857530-80-4 | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylpyrazole-4-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole generally involves the borylation of a halogenated pyrazole precursor or the direct formation of the pyrazole ring followed by boronation . The key step is the introduction of the boronic acid pinacol ester group, which is typically achieved via transition-metal-catalyzed borylation reactions.
Common Synthetic Routes
Transition-Metal-Catalyzed Borylation of Halopyrazoles
- Starting Material: 3,5-Dimethyl-4-halopyrazole (usually bromide or iodide)
- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source
- Catalyst: Palladium or nickel complexes (e.g., Pd(dppf)Cl2)
- Base: Potassium acetate or similar
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dioxane
- Conditions: Heating under inert atmosphere (argon or nitrogen) at 80–110 °C for several hours
This method allows selective replacement of the halogen with the boronic ester group, yielding the target compound with high purity and good yield.
Direct Borylation of Pyrazole Derivatives
- Starting Material: 3,5-Dimethyl-1H-pyrazole or protected pyrazole derivatives
- Reagents: Bis(pinacolato)diboron
- Catalyst: Iridium complexes (e.g., [Ir(COD)(OMe)]2) with bipyridine ligands
- Solvent: Tetrahydrofuran (THF) or toluene
- Conditions: Mild heating (50–80 °C) under inert atmosphere
This approach involves direct C–H borylation at the 4-position of the pyrazole ring, which can be regioselective due to the directing effects of the methyl groups at positions 3 and 5. It is a more recent and atom-economical method but may require optimization for selectivity and yield.
Protection and Functional Group Manipulation
In some cases, the pyrazole nitrogen is protected (e.g., tert-butoxycarbonyl (Boc) protection) before borylation to improve reaction selectivity and stability of intermediates. For example, 1-Boc-3,5-dimethylpyrazole-4-boronic acid pinacol ester is prepared by:
- Protecting the pyrazole nitrogen with Boc anhydride
- Performing borylation on the protected pyrazole
- Subsequent deprotection if necessary
This method enhances the handling and purification of intermediates and final products.
Representative Reaction Conditions and Yields
| Method | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | Pd(dppf)Cl2, KOAc | Dioxane | 90 | 75–85 | >98 (GC) | Common, scalable |
| Ir-catalyzed direct C–H borylation | [Ir(COD)(OMe)]2, bipyridine ligand | THF | 60 | 60–70 | >95 (HPLC) | More atom-economical, regioselective |
| Boc-protected pyrazole borylation | Pd catalyst, Boc protection step | DMF | 80–100 | 70–80 | >98 (HPLC) | Improved stability and selectivity |
Detailed Research Findings
- Selectivity: The methyl groups at positions 3 and 5 direct the borylation to the 4-position of the pyrazole ring, enabling regioselective functionalization.
- Catalyst Efficiency: Palladium catalysts with bidentate phosphine ligands (e.g., dppf) provide high turnover numbers and yields. Iridium catalysts are effective for direct C–H borylation but may require longer reaction times.
- Purification: The product is typically purified by column chromatography or recrystallization, achieving purities above 98%.
- Stability: The pinacol boronate ester moiety is stable under ambient conditions but should be stored in a cool, dark place to prevent hydrolysis or oxidation.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Purity Achieved |
|---|---|---|---|---|
| Pd-catalyzed borylation of halopyrazole | High yield, well-established | Requires halogenated precursors | 75–85% | >98% |
| Ir-catalyzed direct C–H borylation | Atom-economical, fewer steps | Lower yield, requires optimization | 60–70% | >95% |
| Boc-protected pyrazole borylation | Improved selectivity and stability | Additional protection/deprotection steps | 70–80% | >98% |
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Scientific Research Applications
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of growing interest in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Structure and Composition
The compound has a complex structure that includes a pyrazole ring and a dioxaborolane moiety, which contributes to its reactivity and versatility in synthetic chemistry. The presence of the boron atom enhances its utility in cross-coupling reactions, making it a valuable building block in organic synthesis.
Physical Properties
- Molecular Formula : C22H27BN2O4
- Melting Point : 98°C
- Purity : ≥98% (GC)
Organic Synthesis
This compound is utilized as a reagent in various organic reactions. Its boron-containing structure allows it to participate effectively in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Suzuki-Miyaura Coupling
In a typical application involving this compound:
- Reagents : The compound reacts with aryl halides in the presence of a palladium catalyst.
- Conditions : The reaction is often conducted in solvents like dioxane or ethanol at elevated temperatures (100°C).
- Outcome : The process yields biaryl compounds with high selectivity and yield.
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development. Its derivatives have shown promise in various biological assays.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties:
- Mechanism : These compounds may inhibit specific enzymes involved in cancer cell proliferation.
- Testing : In vitro studies have shown that certain derivatives can reduce cell viability in cancer cell lines by inducing apoptosis.
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound can be used to develop advanced materials. Its boron content allows for the formation of boron-containing polymers which are useful in electronics and photonics.
Example Application: Boron-Doped Polymers
Boron-doped materials synthesized using this compound exhibit enhanced electrical conductivity and thermal stability:
- Process : The compound is polymerized with suitable monomers under controlled conditions.
- Applications : These materials can be employed in sensors or as conductive coatings.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form the desired carbon-carbon bond. The reaction proceeds through a series of oxidative addition, transmetalation, and reductive elimination steps, ultimately yielding the coupled product.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Methyl groups at 1- and 3-positions instead of 3- and 5-positions.
- Electronic Effects: Both compounds have electron-donating methyl groups, stabilizing the boronate ester. However, the 1,3-isomer may exhibit slightly lower steric protection, making it more susceptible to hydrolysis .
3,5-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Phenyl groups replace methyl at 3- and 5-positions.
- Impact: Electronic Effects: Phenyl groups introduce conjugation, increasing electron-withdrawing effects and enhancing boron electrophilicity for faster cross-coupling.
Substituent Variations on the Boronate Ester
1-(4-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : A 4-fluorobenzyl group is attached to the pyrazole nitrogen.
- Impact :
1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Extended Conjugation Systems
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Comparative Analysis of Key Properties
Material Science
- Phenyl-substituted analogs are employed in photochromic materials and organic electronics, leveraging extended conjugation .
Biological Activity
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of pyrazole that plays a significant role in organic synthesis and biological applications. Its structure includes a boronic ester group which enhances its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique reactivity profile and stability due to the presence of the pyrazole ring.
- Molecular Formula : CHBNO
- Molecular Weight : 223.08 g/mol
- CAS Number : 857530-80-4
- Physical State : Crystalline powder
- Melting Point : 98°C
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with bis(pinacolato)diboron under palladium catalysis. The reaction conditions usually require an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) to ensure complete conversion .
The primary biological activity of this compound is attributed to its role as a versatile reagent in organic synthesis. Its boronic ester functionality allows it to participate in various chemical transformations that are crucial for drug development and other biological applications. The compound's mechanism involves transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
Applications in Drug Development
This compound has been investigated for its potential applications in drug discovery. Its unique structure allows it to target specific biological pathways effectively. Research indicates that derivatives of pyrazole compounds can exhibit significant antitumor activity against various cancer cell lines . The versatility of this compound makes it suitable for developing new medications aimed at treating diseases by modifying biological pathways.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyrazole derivatives in medical applications:
- Antitumor Activity : A study demonstrated that certain pyrazole derivatives exhibited significant antitumor activity in leukemia and breast cancer xenograft models .
- Fluorescent Probes : Research has shown that the compound can be utilized in developing fluorescent probes for imaging and sensing applications due to its ability to form stable complexes with biomolecules .
- Chemical Synthesis : As a reagent in organic synthesis, this compound facilitates the formation of biaryl compounds and substituted alkenes through Suzuki-Miyaura cross-coupling reactions .
Summary Table of Biological Activities
Q & A
Basic: What are the standard synthetic methodologies for preparing 3,5-dimethyl-4-(pinacolboronates)pyrazole derivatives?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, 3,5-dimethyl-4-bromo-1H-pyrazole can undergo Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) or analogous catalysts. Key steps include:
- Reaction Conditions: Anhydrous solvents (e.g., 1,4-dioxane), inert atmosphere, and temperatures between 80–100°C for 12–24 hours .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Yield Optimization: Excess B₂Pin₂ (1.5–2 eq) and rigorous exclusion of moisture improve yields.
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For instance, the pinacol boronate group appears as a singlet for the 12 equivalent methyl protons (δ ~1.34 ppm in CDCl₃) .
- X-ray Crystallography: Programs like SHELXL or OLEX2 refine crystallographic data. Rigorous analysis of thermal displacement parameters and residual electron density maps ensures accuracy .
Advanced: What challenges arise in coupling reactions involving this boronate, and how are they resolved?
Methodological Answer:
Challenges include:
- Steric Hindrance: The 3,5-dimethyl groups hinder transmetallation in Suzuki-Miyaura couplings. Solutions:
- By-Product Formation: Hydrolysis of the boronate under aqueous conditions. Mitigation:
Advanced: How do computational methods predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Assess HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Methyl groups lower LUMO energy, enhancing electrophilicity at boron.
- Molecular Docking: For biological studies, software like AutoDock Vina evaluates interactions with enzymes (e.g., 14-α-demethylase). Docking scores correlate with experimental IC₅₀ values for antifungal activity .
Basic: What are the stability and storage protocols for this compound?
Methodological Answer:
- Stability: The boronate ester is moisture-sensitive. Decomposition occurs via hydrolysis to boronic acid.
- Storage: Under inert gas (Ar/N₂) at –20°C in amber vials. Desiccants (e.g., molecular sieves) prevent humidity ingress .
Advanced: How is crystallographic data for derivatives analyzed to resolve structural ambiguities?
Methodological Answer:
- Data Collection: High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves data quality.
- Refinement: SHELXL’s TWIN and BASF commands handle twinning or disorder. Residual density maps guide hydrogen atom placement .
- Validation: Check R-factor convergence (R₁ < 5%) and CCDC deposition for peer verification .
Basic: What applications does this compound have in medicinal chemistry?
Methodological Answer:
- Bromodomain Inhibitors: Serves as a boronate handle for synthesizing γ-carboline analogues targeting BET proteins .
- Antifungal Agents: Pyrazole-boronate hybrids inhibit fungal lanosterol demethylase via docking-validated interactions .
Advanced: How can reaction failure in multi-step syntheses be systematically diagnosed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
